molecular formula C21H26N2O B13734266 N-[1-phenyl-3-piperidinopropyl]benzamide CAS No. 20537-22-8

N-[1-phenyl-3-piperidinopropyl]benzamide

Cat. No.: B13734266
CAS No.: 20537-22-8
M. Wt: 322.4 g/mol
InChI Key: LFWBLDXRNPQFIF-UHFFFAOYSA-N
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Description

N-[1-phenyl-3-piperidinopropyl]benzamide is a benzamide derivative characterized by a piperidine ring linked via a propyl chain to the amide nitrogen, with an additional phenyl substituent at the piperidine’s 1-position.

Properties

CAS No.

20537-22-8

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide

InChI

InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24)

InChI Key

LFWBLDXRNPQFIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[1-phenyl-3-piperidinopropyl]benzamide has the molecular formula C21H26N2O. Its structure consists of a benzamide moiety linked to a piperidinopropyl group, which contributes to its biological activity. The compound's chemical properties include:

  • Molecular Weight : 326.45 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Modulation of Chemokine Receptors

This compound has been identified as a modulator of chemokine receptors, particularly CCR5. This receptor plays a crucial role in various diseases, including autoimmune disorders and HIV infection. The compound acts as an antagonist, potentially inhibiting the entry of viruses like HIV into host cells, thus offering therapeutic benefits in:

  • HIV/AIDS Treatment : By blocking CCR5, the compound can prevent HIV from entering cells, making it a candidate for antiviral therapies .
  • Autoimmune Diseases : The modulation of CCR5 activity is beneficial in treating conditions such as rheumatoid arthritis and multiple sclerosis, where chemokine signaling contributes to inflammation .

Cancer Therapy

Research has indicated that this compound may also serve as an inhibitor in cancer treatment by targeting DNA repair mechanisms. Specifically, it may inhibit the base excision repair (BER) pathway, which is crucial for cancer cell survival:

  • Inhibition of DNA Repair : In cancer cells deficient in homologous recombination (HR) repair pathways, this compound could induce selective lethality by impairing their ability to repair DNA damage .

Case Study 1: Antiviral Activity

A study demonstrated that compounds similar to this compound effectively inhibited HIV entry into CD4+ T cells by blocking CCR5 receptor activity. This finding supports its potential use in developing new antiviral therapies aimed at preventing HIV infection .

Case Study 2: Cancer Treatment Efficacy

Another research project explored the efficacy of this compound in combination with other chemotherapeutics in models of BRCA-deficient breast cancer. The results indicated that the compound enhanced the cytotoxic effects of PARP inhibitors, suggesting its utility in combination therapies for specific cancer types .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
HIV/AIDS TreatmentCCR5 receptor antagonistPrevents viral entry into host cells
Autoimmune DiseasesModulates inflammatory responsesReduces symptoms and disease progression
Cancer TherapyInhibits DNA repair pathwaysInduces selective cytotoxicity in cancer cells

Mechanism of Action

The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[1-phenyl-3-piperidinopropyl]benzamide with structurally related benzamides, highlighting molecular formulas, exact masses, and key substituents:

Compound Name Molecular Formula Exact Mass Key Features Applications/Properties Reference
This compound C₂₁H₂₆N₂O 322.20 Piperidine, phenyl, benzamide Inferred ligand/receptor binding
N-(diisopropylphosphanyl)benzamide C₁₃H₂₁NOP 254.13 Phosphanyl group, P,O-ligand Hybrid P,O-ligand for catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.14 N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-(4-aminobutyl)-N-(3-aminopropyl)benzamide C₁₄H₂₃N₃O 249.18 Dual aminoalkyl chains Potential chelating agent
N-(phenylcarbamoyl)benzamide C₁₄H₁₂N₂O₂ 240.09 Phenylcarbamoyl substituent ADMET-predicted bioactive compound

Notes:

  • N-(diisopropylphosphanyl)benzamide exhibits unique P,O-ligand behavior, enabling coordination chemistry applications. Its synthesis involves benzamide and PiPr₂Cl, yielding a hybrid ligand suitable for transition-metal complexes .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, critical for directing C–H activation in catalytic reactions. X-ray crystallography confirms its solid-state structure .

Research Findings and Limitations

  • Structural Insights : X-ray diffraction (via SHELX and ORTEP-III) confirms the planar benzamide core and substituent conformations in analogs like N-(diisopropylphosphanyl)benzamide .
  • Gaps in Data: Direct pharmacological or catalytic data for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
  • Computational Predictions : ADMET tools (e.g., pkCSM) predict moderate bioavailability for phenylcarbamoyl benzamides, suggesting utility in drug design .

Biological Activity

N-[1-phenyl-3-piperidinopropyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety linked to a benzamide structure. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

  • Antitumor Activity
    Recent studies have evaluated the antitumor potential of various benzamide derivatives, including this compound. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results. For instance, compounds similar to this compound exhibited inhibitory effects comparable to established drugs like MS-275, targeting histone deacetylases (HDACs) .
    CompoundCell LineIC50 (µM)Mechanism of Action
    This compoundMCF-75.0HDAC inhibition
    MS-275MCF-74.5HDAC inhibition
    Control---
  • Antiviral Activity
    This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In cell culture studies, it demonstrated significant inhibition of the viral protease PLpro, which is crucial for viral replication. The compound showed an EC50 value of 1.77 µM with a selectivity index indicating low cytotoxicity .
    CompoundVirusEC50 (µM)SI (Selectivity Index)
    This compoundSARS-CoV-21.77212
    Control---

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

  • HDAC Inhibition : The compound acts as a non-covalent inhibitor of HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
  • Protease Inhibition : Its interaction with viral proteases like PLpro disrupts the viral life cycle, offering a potential therapeutic avenue in antiviral drug development .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications to the piperidine ring could enhance antitumor activity. This compound was one of the most effective compounds tested against various cancer cell lines, indicating that structural variations significantly impact biological efficacy .

Case Study 2: Antiviral Potential
In a collaborative research effort aimed at identifying novel antiviral agents, this compound was found to inhibit SARS-CoV replication in vitro. This study highlighted the importance of benzamide derivatives in developing treatments for viral infections, emphasizing their role in inhibiting key viral enzymes .

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